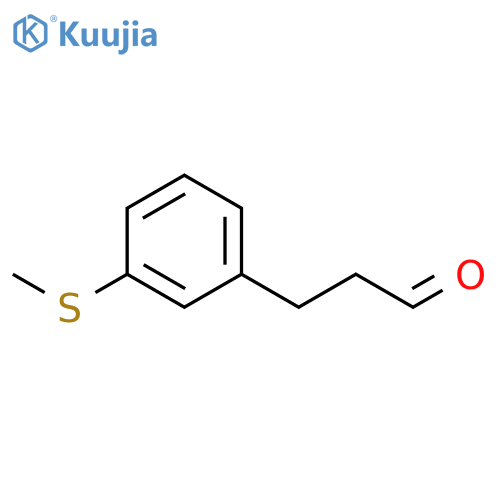Cas no 1806497-56-2 ((3-(Methylthio)phenyl)propanal)

1806497-56-2 structure
商品名:(3-(Methylthio)phenyl)propanal
(3-(Methylthio)phenyl)propanal 化学的及び物理的性質
名前と識別子
-
- (3-(Methylthio)phenyl)propanal
- Benzenepropanal, 3-(methylthio)-
- 1806497-56-2
- 3-[3-(methylsulfanyl)phenyl]propanal
- EN300-1856945
-
- インチ: 1S/C10H12OS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3
- InChIKey: MHAMVGFBFZKEPZ-UHFFFAOYSA-N
- ほほえんだ: C1(CCC=O)=CC=CC(SC)=C1
計算された属性
- せいみつぶんしりょう: 180.06088618g/mol
- どういたいしつりょう: 180.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.08±0.1 g/cm3(Predicted)
- ふってん: 281.2±23.0 °C(Predicted)
(3-(Methylthio)phenyl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856945-0.5g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1856945-1.0g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1856945-1g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1856945-10.0g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1856945-2.5g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1856945-5.0g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1856945-10g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1856945-0.1g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1856945-0.05g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1856945-0.25g |
3-[3-(methylsulfanyl)phenyl]propanal |
1806497-56-2 | 0.25g |
$774.0 | 2023-09-18 |
(3-(Methylthio)phenyl)propanal 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
5. Water
1806497-56-2 ((3-(Methylthio)phenyl)propanal) 関連製品
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
